1-ETHYL-N~3~-ISOBUTYL-4-{[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
1-ETHYL-N~3~-ISOBUTYL-4-{[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-N~3~-ISOBUTYL-4-{[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, sulfonylation, and subsequent functionalization to introduce the ethyl and isobutyl groups. Common reagents used in these reactions include hydrazine derivatives, sulfonyl chlorides, and alkyl halides .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance reaction efficiency. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-N~3~-ISOBUTYL-4-{[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
1-ETHYL-N~3~-ISOBUTYL-4-{[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological activities, including anti-inflammatory and antitumor properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ETHYL-N~3~-ISOBUTYL-4-{[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 1-ETHYL-3-ISOBUTYL-4-{[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE
- 1-ETHYL-3-ISOBUTYL-4-{[(1-METHYL-1H-PYRAZOL-5-YL)SULFONYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE
Uniqueness
1-ETHYL-N~3~-ISOBUTYL-4-{[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its specific substitution pattern and the presence of both ethyl and isobutyl groups.
Properties
IUPAC Name |
1-ethyl-N-(2-methylpropyl)-4-[(1-methylpyrazol-4-yl)sulfonylamino]pyrazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O3S/c1-5-20-9-12(13(17-20)14(21)15-6-10(2)3)18-24(22,23)11-7-16-19(4)8-11/h7-10,18H,5-6H2,1-4H3,(H,15,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEGDXXTGFEPRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCC(C)C)NS(=O)(=O)C2=CN(N=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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